Glycyclamide

Catalog No.
S529045
CAS No.
664-95-9
M.F
C14H20N2O3S
M. Wt
296.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyclamide

CAS Number

664-95-9

Product Name

Glycyclamide

IUPAC Name

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

InChI

InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17)

InChI Key

RIGBPMDIGYBTBJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-cyclohexyl-3-(p- toluenesulfonyl)urea, cyclamide, glycyclamide, tolcyclamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

The exact mass of the compound Glycyclamide is 296.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142661. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycyclamide is a first-generation sulfonylurea characterized by its cyclohexyl-substituted urea moiety and p-toluenesulfonyl group. Primarily procured as an analytical reference standard, a K_ATP channel inhibitor for electrophysiological assays, and a synthetic precursor in medicinal chemistry, it offers a distinct physicochemical profile compared to its linear-alkyl counterparts [1]. Its moderate receptor potency and specific steric bulk make it a highly valuable baseline compound for structure-activity relationship (SAR) studies targeting the SUR1 subunit of pancreatic beta-cells, as well as for the development of novel bulky sulfonamide-based agents [2].

Substituting Glycyclamide with other first-generation (e.g., tolbutamide) or second-generation (e.g., glibenclamide) sulfonylureas compromises both analytical and synthetic workflows. While tolbutamide shares the same core structure, its linear butyl chain reduces lipophilicity and significantly lowers thermal stability, making it an inadequate substitute in high-temperature solid-state studies or lipophilic SAR profiling . Conversely, substituting with a second-generation agent like glibenclamide introduces nanomolar receptor affinities that can prematurely saturate K_ATP channel assays, eliminating the dynamic range required for baseline calibration [1]. Procurement must strictly specify Glycyclamide when the exact steric bulk of the cyclohexyl ring or a moderate-affinity binding profile is required.

Superior Thermal Stability for High-Temperature Formulation and Processing

Glycyclamide exhibits a significantly higher melting point than its closest structural analog, tolbutamide. While tolbutamide undergoes phase transition and melting at 128–130 °C , Glycyclamide remains stable up to 174–176 °C . This ~45 °C expansion in the thermal processing window is critical for researchers employing hot-melt extrusion or high-temperature synthetic coupling, where premature melting or polymorphic transition of the precursor would cause batch failure.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data174–176 °C
Comparator Or BaselineTolbutamide (128–130 °C)
Quantified Difference~45 °C higher thermal stability threshold
ConditionsStandard atmospheric pressure, solid-state heating

Procuring Glycyclamide ensures structural integrity during high-temperature formulation processes where tolbutamide would melt or degrade.

Enhanced Lipophilicity via Cyclohexyl Substitution for Membrane Permeability Assays

The substitution of a linear butyl chain with a cyclohexyl ring fundamentally alters the compound's partitioning behavior. Glycyclamide demonstrates a LogP of 2.90 [1], compared to tolbutamide's LogP of approximately 2.34 [2]. This increased lipophilicity and distinct steric bulk directly influence membrane permeability and the kinetics of SUR1 receptor binding, making Glycyclamide an essential reference standard when calibrating assays for bulky, hydrophobic-tail sulfonamide derivatives.

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP = 2.90
Comparator Or BaselineTolbutamide (LogP ~ 2.34)
Quantified Difference+0.56 LogP units (higher lipophilicity)
ConditionsStandard calculated/experimental octanol-water partitioning

The higher lipophilicity and unique steric profile make it the correct baseline for evaluating membrane-permeable, bulky sulfonylurea analogs.

Moderate K_ATP Inhibition for Optimal Assay Dynamic Range

In whole-cell patch-clamp and in vitro insulin secretion assays, high-affinity second-generation sulfonylureas like glibenclamide (nanomolar IC50) often cause rapid receptor saturation, limiting the observable dynamic range [1]. Glycyclamide, as a first-generation agent, provides moderate, dose-dependent inhibition of the ATP-sensitive potassium (K_ATP) channel [2]. This lower potency allows researchers to establish a highly granular baseline curve without the risk of off-target effects or immediate signal maxing associated with second-generation secretagogues.

Evidence DimensionReceptor Saturation / Assay Dynamic Range
Target Compound DataModerate potency (micromolar range baseline)
Comparator Or BaselineGlibenclamide (nanomolar range IC50)
Quantified DifferenceOrders of magnitude lower affinity, preventing premature saturation
ConditionsIn vitro K_ATP channel patch-clamp / insulin secretion assays

Procuring Glycyclamide provides a reliable, moderate-affinity control standard that preserves the dynamic range of electrophysiological and secretion assays.

Reference Standard for K_ATP Channel Electrophysiology

Due to its moderate binding affinity, Glycyclamide is the ideal procurement choice for calibrating baseline responses in whole-cell patch-clamp assays targeting the SUR1 subunit. It allows for precise dose-response mapping without the rapid saturation caused by second-generation sulfonylureas [1].

Precursor for Bulky Sulfonamide Library Synthesis

The stable cyclohexyl-urea moiety makes Glycyclamide a superior starting material or benchmark for medicinal chemistry campaigns aiming to synthesize novel p-toluenesulfonamide (p-TSA) derivatives with enhanced lipophilicity and steric bulk, outperforming linear-alkyl analogs [1].

High-Temperature Solid-State Formulation Studies

With a melting point of 174–176 °C, Glycyclamide is highly suited for solid-state characterization, co-crystal screening, and hot-melt extrusion studies where lower-melting analogs like tolbutamide (128 °C) would undergo unwanted polymorphic transitions or premature melting [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.11946368 Da

Monoisotopic Mass

296.11946368 Da

Heavy Atom Count

20

LogP

2.9 (LogP)

Appearance

Solid powder

Melting Point

175.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C40N4EJY68

Pharmacology

Glycyclamide is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. Glycyclamide, also called tolcyclamide, is less potent than glipizide.

Other CAS

664-95-9

Wikipedia

Glycyclamide

Dates

Last modified: 07-15-2023
1: Trezzini C, Splendori F. [Clinical observations on the combination of glycyclamide and dimethylbiguanide in the treatment of diabetes in the aged]. Clin Ter. 1969 Apr 15;49(1):23-34. Italian. PubMed PMID: 5405074.
2: Cucurachi P, Dell'Anna A. [Clinical research on a new hypoglycemic drug combination: glycyclamide and dimethylbiguanide]. Clin Ter. 1968 May 31;45(4):363-73. Italian. PubMed PMID: 5738669.
3: Cui J, Matsumoto K, Wang CY, Peter ME, Kozmin SA. Synthesis of a high-purity chemical library reveals a potent inducer of oxidative stress. Chembiochem. 2010 Jun 14;11(9):1224-7. doi: 10.1002/cbic.201000193. PubMed PMID: 20461745; PubMed Central PMCID: PMC3837501.
4: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of butamide, cyclamide, chlorcyclamide and chloropropamide on the glycogen content in various tissues]. Vopr Med Khim. 1960 Sep-Oct;6:469-74. Russian. PubMed PMID: 13704349.
5: PAULLADA JJ, LUNA DEL VILLAR J. Clinical evaluation of tolcyclamide in treatment of diabetes mellitus. Metabolism. 1961 Mar;10:221-30. PubMed PMID: 13733497.
6: GENES SG, PLAVSKAIA AA. [Certain aspects of the mechanism of action of a new hypoglycemic sulfonamide preparation cyclamide]. Farmakol Toksikol. 1960 Mar-Apr;23:147-55. Russian. PubMed PMID: 13704351.
7: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of cyclamide, chlorcyclamide, chlorpropamide and butamide on the blood sugar level]. Farmakol Toksikol. 1960 Nov-Dec;23:535-9. Russian. PubMed PMID: 13704350.
8: Lazarian DS. [IR spectrophotometric determination of cyclamide, chlorcyclamide, chlorpropamide and butamide]. Farmatsiia. 1980 Mar-Apr;29(2):36-8. Russian. PubMed PMID: 7380035.
9: VALENZUELA RE, RUIZ M, ESTUPINAN FACIO C, PUCHULU FE. [Clinical experience with tolcyclamide]. Sem Med. 1963 Mar 21;122:388-91. Spanish. PubMed PMID: 13995872.
10: GRINCHENKO TS. CYCLAMIDE (K-386) TREATMENT OF DIABETES MELLITUS. Fed Proc Transl Suppl. 1964 Jul-Aug;23:767-8. PubMed PMID: 14196927.
11: VARGAS L, LIEBERMAN E, DOMENGE L, LOZANO O. [CLINICAL EVALUATION OF TOLCYCLAMIDE, A HYPOGLYCEMIC AGENT WITHOUT DEMONSTRABLE TOXICITY]. Rev Invest Clin. 1964 Oct-Dec;16:449-62. Spanish. PubMed PMID: 14308569.

Explore Compound Types